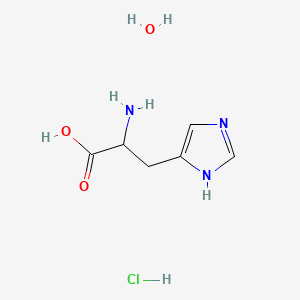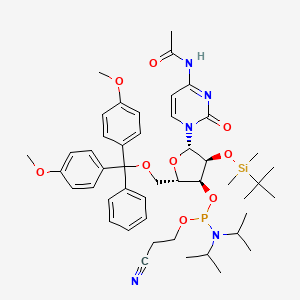
(E,Z)-Epalrestat Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Epalrestat and its isomers, including (E,Z)-Epalrestat Methyl Ester, can be synthesized from rhodanine-3-actic acid and α-methyl-cinnamaldehyde. The (Z,E) configuration is found to be most stable but can transform under sunlight (Hui, 1999).
- Other methyl esters, including eicosapentaenoic acid (EPA) derivatives, involve the Wittig reaction in their synthesis, potentially relevant to (E,Z)-Epalrestat Methyl Ester (Eynard et al., 1998).
Molecular Structure Analysis
- The molecular structure of similar compounds, like (E)- and (Z)-ethyl 3-(2-indolyl)propenoate, can have different ground state conformations, impacting photochemical behaviors. This is significant for understanding the molecular structure of (E,Z)-Epalrestat Methyl Ester (Lewis & Yang, 1996).
Chemical Reactions and Properties
- Trans isomers of EPA and DHA methyl esters, which might be structurally similar to (E,Z)-Epalrestat Methyl Ester, show distinct behavior on cyanopropyl stationary phases (Mjøs, 2005).
Physical Properties Analysis
- The properties of EPA and DHA methyl esters, including their physical attributes, can be enriched through supercritical fluid extraction, which might apply to the physical properties of (E,Z)-Epalrestat Methyl Ester (Higashidate et al., 1990).
Chemical Properties Analysis
- The chemical properties of EPA methyl ester and its triglycerides show that lipid structure significantly influences the composition of monohydroperoxide (MHP) isomers, relevant for understanding the chemical properties of (E,Z)-Epalrestat Methyl Ester (Kawatsu et al., 1998).
Applications De Recherche Scientifique
Chemical Stability and Isomerization
- Epalrestat, which includes (E,Z)-Epalrestat methyl ester, has been researched for its configurations and preservation conditions. It was found that the (Z,E) configuration is the most stable, but it can easily convert to (Z,Z) under sunlight, maintaining 93.5% of the (Z,E) configuration in dark conditions even after a year (Hui, 1999).
Photostability and Solubility Improvement
- A study attempted to enhance the photostability and solubility of epalrestat by creating cocrystals with betaine. This approach successfully prevented photoisomerization from E,Z to Z,Z, thus improving photostability. Additionally, the cocrystals showed higher solubility and dissolution rates compared to pure epalrestat crystals (Putra et al., 2018).
Polymorphism and Color Variation
- Research on epalrestat has identified various polymorphic forms and their color behaviors, such as deep red, deep orange, bright yellow, and orange. These forms show configurational isomerism, and the study provides insights into polymorph conversion pathways and the stability of these polymorphs under different conditions (Swapna et al., 2016).
Safety And Hazards
Propriétés
Numéro CAS |
682775-70-8 |
|---|---|
Nom du produit |
(E,Z)-Epalrestat Methyl Ester |
Formule moléculaire |
C₁₆H₁₅NO₃S₂ |
Poids moléculaire |
333.43 |
Synonymes |
(E,Z)-5-(2-Methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid Methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)
![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)

![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)